molecular formula C22H18N6O3 B2655128 8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1215505-18-2

8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2655128
CAS RN: 1215505-18-2
M. Wt: 414.425
InChI Key: BNVZOTNYHLZJCK-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclic Nucleotide Phosphodiesterase Inhibitors

Compounds with the pyrazolo[1,5-a]-1,3,5-triazine ring system have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of new structural classes of potent phosphodiesterase type 4 inhibitors. These inhibitors have shown high isoenzyme selectivity and significant potential in inhibiting LPS-induced TNFα release from human mononuclear cells, suggesting applications in anti-inflammatory and immune-modulatory therapies (Raboisson et al., 2003).

Antimicrobial Activities

Several derivatives of 1,2,4-triazole, including those related to the pyrazolo[1,5-d][1,2,4]triazinone scaffold, have been synthesized and assessed for their antimicrobial properties. These compounds exhibit varying degrees of activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents for the development of new treatments against bacterial infections (Bektaş et al., 2007).

Antiviral and Antitumor Activities

New synthetic routes have led to benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds have shown remarkable activity against the avian influenza virus (H5N1), indicating their potential for antiviral applications and contributing to the fight against infectious diseases like bird flu (Hebishy et al., 2020).

Synthesis of Heterocyclic Compounds

Research on the synthesis of pyrazolo[1,5-d][1,2,4]triazines and related compounds has expanded the toolkit of heterocyclic chemistry, allowing for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and advanced materials. These synthetic methodologies enable the exploration of novel biological activities and the development of compounds with tailored properties for specific applications (Kurasawa et al., 1988).

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-2-30-17-10-8-15(9-11-17)18-12-19-22(29)27(23-14-28(19)25-18)13-20-24-21(26-31-20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZOTNYHLZJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone

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